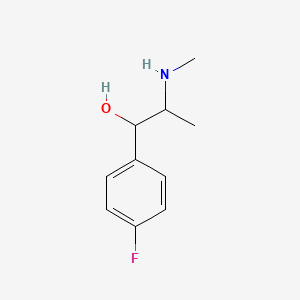

4-Fluoroephedrine

Description

Structure

3D Structure

Properties

CAS No. |

63009-92-7 |

|---|---|

Molecular Formula |

C10H14FNO |

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S,2R)-1-(4-fluorophenyl)-2-(methylamino)propan-1-ol |

InChI |

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1 |

InChI Key |

SPEQHEOLWDGWML-GMSGAONNSA-N |

SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)F)O)NC |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)O)NC |

Synonyms |

4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol; |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations of 4 Fluoroephedrine

Established Synthetic Pathways for 4-Fluoroephedrine

The synthesis of this compound has been approached through various chemical reactions, primarily involving the formation of the core phenylethylamine skeleton with subsequent modifications or starting from fluorinated precursors.

Precursor Chemistry and Reaction Mechanisms

One of the described methods for synthesizing this compound involves the reductive amination of a suitable precursor. For instance, a racemic mixture of this compound hydrochloride has been prepared through the platinum oxide-catalyzed reductive amination of N-methylamino-4-fluoropropiophenone. dcu.ie Another key precursor is 4-fluorophenylacetylcarbinol (4-fluoro-PAC), which can undergo reductive amination to yield this compound. dcu.ie This process typically involves reacting the precursor with methylamine (B109427) and a reducing agent.

The synthesis can also be initiated from more fundamental starting materials. For example, a substituted benzaldehyde (B42025) can be reacted with lithium acetylide, followed by hydration of the resulting yne-ol with mercuric oxide in a methanol (B129727)/water mixture. dcu.ie Reductive amination of the resulting intermediate with methylamine and sodium borohydride (B1222165) in methanol yields a mixture of the erythro and threo isomers of the corresponding ephedrine (B3423809) analogue, including this compound. dcu.ie

Furthermore, this compound can serve as a precursor in the synthesis of other compounds, such as 4-fluoromethamphetamine (4-FMA). wikipedia.orgresearchgate.neteuropa.eucore.ac.uk It is also recognized as a metabolite of 4-fluoromethcathinone (flephedrone). wikipedia.orgcaymanchem.com

A general synthetic scheme for related compounds involves the halogenation of a substituted ethyl phenyl ketone, followed by reaction with methylamine. The subsequent reduction of the amino ketone using a palladium on carbon (Pd/C) catalyst yields the amino alcohol. dcu.ie

Yield Optimization and Purity Assessment in this compound Synthesis

Optimizing the yield and ensuring the purity of the final product are crucial aspects of any synthetic process. In the synthesis of this compound, the separation of isomers and removal of impurities are key challenges. Fractional crystallization is a common technique employed to separate the desired stereoisomers from a racemic mixture. dcu.ie For instance, after reductive amination of 4-fluoro-PAC, the resulting oil can be dissolved in a solvent like diethyl ether, and upon concentration, the solid this compound precipitates and can be further purified by recrystallization. dcu.ie

The purity of the synthesized this compound is typically assessed using analytical techniques such as determining its melting point. dcu.ie Repeated recrystallizations are often necessary until a constant melting point is achieved, indicating a high degree of purity. dcu.ie High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are also standard methods for purity assessment and can be used to detect and quantify any residual impurities or isomeric mixtures. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including high-field NMR with chiral shift reagents, is a powerful tool for investigating the stereoselectivity of the synthesis and the enantiomeric purity of the resolved compounds. dcu.ie Certified reference materials with a specified purity, often determined by mass balance, are available for analytical and research purposes. pubcompare.ailgcstandards.comzeptometrix.com

Enantioselective Synthesis Strategies for this compound

Due to the presence of two chiral centers, this compound can exist as four different stereoisomers. Enantioselective synthesis aims to produce a specific, desired enantiomer in high yield, which is often crucial for its intended application.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The use of chiral auxiliaries and catalytic asymmetric methods are established strategies in modern organic synthesis to achieve high enantioselectivity. domainex.co.uk Ephedrine and its derivatives have been widely used as chiral ligands or inductors in asymmetric synthesis. researchgate.net These chiral auxiliaries can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com

Asymmetric catalysis, employing a small amount of a chiral catalyst, is a highly efficient method for producing enantiomerically enriched products. pnas.org For example, chiral oxazaborolidines derived from ephedrine can be used as catalysts in asymmetric reductions. researchgate.net While specific applications of these methods directly to this compound synthesis are not extensively detailed in the provided context, the principles of asymmetric synthesis using ephedrine-based ligands and catalysts are directly applicable. researchgate.netmdpi.com The development of enantioselective hydrogen-bond-donor catalysis represents a modern approach to accessing stereogenic centers with high control. domainex.co.uk

Stereochemical Resolution Techniques for this compound Enantiomers

When an enantioselective synthesis is not employed, a racemic mixture of stereoisomers is often produced. researchgate.net In such cases, resolution techniques are necessary to separate the different enantiomers. galchimia.com

A classical method for resolving racemic mixtures is through the formation of diastereomeric salts. ardena.com This involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts, which have different physical properties, such as solubility, allowing for their separation by fractional crystallization. ardena.com Once separated, the desired enantiomer can be liberated from its salt.

Another approach is chiral chromatography, such as chiral preparative High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to separate enantiomers. galchimia.comsciex.com While effective, this method can be expensive for large-scale production. restek.com A more cost-effective alternative for analytical separation involves pre-column derivatization with a chiral reagent, such as Marfey's reagent, to form diastereomers that can then be separated on a standard achiral column like a C18 column. restek.com

Stereoisomerism and Chirality in this compound Research

This compound possesses two chiral centers, which gives rise to four possible stereoisomers. dcu.ie These are grouped into two pairs of enantiomers: the erythro isomers (ephedrine series) and the threo isomers (pseudoephedrine series). dcu.ie The relative configuration of the substituents at the two chiral carbons determines whether the isomer is erythro or threo, while the absolute configuration (R or S) at each center defines the specific enantiomer.

The different stereoisomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. ardena.com Therefore, understanding and controlling the stereochemistry of this compound is of significant importance. The synthesis of specific stereoisomers allows for the investigation of their individual properties. For instance, the synthesis of (-)-4-fluoroephedrine has been reported, and its properties compared to other isomers. dcu.ie The differentiation and analysis of these stereoisomers are critical and can be achieved through various analytical techniques, including those that can distinguish between enantiomers. researchgate.net

Diastereomeric and Enantiomeric Forms of this compound

This compound is a substituted phenethylamine (B48288) derivative and the 4-fluoro analogue of ephedrine. wikipedia.org Its structure contains two chiral centers, which means it can exist in four different stereoisomeric forms. These stereoisomers are grouped into two pairs of enantiomers, which are diastereomers of each other. The two diastereomeric pairs are known as the erythro form (ephedrine series) and the threo form (pseudoephedrine series). dcu.ie

The four stereoisomers are:

(1R,2S)-4-Fluoroephedrine and (1S,2R)-4-Fluoroephedrine : These are enantiomers and belong to the erythro diastereomeric series, commonly referred to as (±)-4-fluoroephedrine. The IUPAC name for the (1S,2R) isomer is (1S,2R)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol. wikipedia.org

(1R,2R)-4-Fluoropseudoephedrine and (1S,2S)-4-Fluoropseudoephedrine : These are enantiomers and belong to the threo diastereomeric series, commonly referred to as (±)-4-fluoropseudoephedrine.

The different spatial arrangements of the hydroxyl (-OH) and methylamino (-NHCH₃) groups relative to the phenyl ring define these configurations. The distinction between these forms is critical as stereoisomers can exhibit different chemical and pharmacological properties. For instance, this compound is known to be a metabolite of 4-fluoromethcathinone (flephedrone). wikipedia.orgcaymanchem.com Commercial reference standards are available for these stereoisomers, often specified by their stereochemistry, such as (±)-Ephedrine stereochemistry, which indicates a racemic mixture of the (1R,2S) and (1S,2R) enantiomers. caymanchem.comlgcstandards.com

| Diastereomer | Enantiomers | Relative Stereochemistry |

|---|---|---|

| Erythro (Ephedrine type) | (1R,2S)-4-Fluoroephedrine and (1S,2R)-4-Fluoroephedrine | The hydroxyl and amino groups are on opposite sides in a Fischer projection. |

| Threo (Pseudoephedrine type) | (1R,2R)-4-Fluoropseudoephedrine and (1S,2S)-4-Fluoropseudoephedrine | The hydroxyl and amino groups are on the same side in a Fischer projection. |

Stereochemical Assignment Methodologies for this compound

The definitive determination of the absolute and relative stereochemistry of this compound isomers relies on several advanced analytical techniques.

X-ray Crystallography: This is the most conclusive method for determining the three-dimensional structure of a crystalline compound. migrationletters.com By analyzing the diffraction pattern of X-rays passing through a single crystal of an isomer, its precise spatial arrangement of atoms and thus its absolute stereochemistry can be established. saromics.comnumberanalytics.com This technique has been used to confirm the structures of related psychoactive substances, often revealing them to be racemic mixtures. researchgate.net For this compound, obtaining a suitable crystal of a single isomer is the primary requirement for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation. europeanpharmaceuticalreview.com

Proton (¹H) and Carbon (¹³C) NMR: These techniques can distinguish between diastereomers like the erythro and threo forms of this compound. The different chemical environments of the protons and carbons in each diastereomer result in distinct chemical shifts and coupling constants in their respective spectra. dcu.ie For example, the NMR spectrum of a mixture produced by reductive amination can show distinct sets of signals corresponding to the ephedrine and pseudoephedrine isomers. dcu.ie

Fluorine (¹⁹F) NMR: Since this compound contains a fluorine atom, ¹⁹F NMR is a particularly useful and sensitive technique. nih.gov It can provide clear signals for the fluorine-containing molecule without interference from endogenous compounds in biological samples. nih.gov

Chiral Shift Reagents: To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral shift reagents can be employed. These reagents form temporary diastereomeric complexes with the enantiomers, leading to separable signals in the NMR spectrum, allowing for the determination of enantiomeric purity. dcu.ie

Chiral Chromatography: Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are widely used to separate and quantify enantiomers. dea.govgalchimia.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. This allows for the resolution of racemic mixtures and the determination of the enantiomeric ratio. dea.govnih.gov

Melting Point Analysis: While not a definitive method for structural assignment, the melting point can be an indicator of isomeric purity. A pure crystalline compound has a sharp and specific melting point. The presence of other isomers, such as a threo isomer contaminating an erythro sample, can lead to a lower and broader melting point range. dcu.ie

| Methodology | Application in Stereochemical Analysis | Information Provided |

|---|---|---|

| X-ray Crystallography | Analysis of single crystals of a specific isomer. | Absolute 3D structure, definitive assignment of stereochemistry. migrationletters.com |

| NMR Spectroscopy | Distinguishes between diastereomers based on unique chemical shifts and coupling constants. Chiral shift reagents are used for enantiomers. | Relative stereochemistry (diastereomers), enantiomeric purity. dcu.ie |

| Chiral Chromatography (HPLC, SFC) | Separation of enantiomers using a chiral stationary phase. | Enantiomeric separation and quantification, determination of enantiomeric ratio. dea.gov |

| Melting Point | Measurement of the melting temperature of a crystalline sample. | Indication of isomeric purity; impurities lower the melting point. dcu.ie |

Pharmacological Mechanisms of Action of 4 Fluoroephedrine at the Molecular and Cellular Level

Interactions with Monoamine Transportersresearchgate.netcore.ac.uk

4-Fluoroephedrine acts as a monoamine reuptake inhibitor, although its potency varies across the different transporters. wikipedia.org By binding to these transporter proteins, it blocks the reabsorption of neurotransmitters, leading to their accumulation in the synapse.

Dopamine (B1211576) Transporter (DAT) Binding and Reuptake Inhibition by 4-Fluoroephedrineresearchgate.net

The dopamine transporter (DAT) is a key protein that regulates dopamine levels in the brain by clearing it from the synaptic cleft. nih.govcpn.or.kr Inhibition of DAT leads to increased extracellular dopamine concentrations, a mechanism shared by many stimulant drugs. wikipedia.orgfrontiersin.org Research indicates that para-halogenated amphetamines, including fluorinated derivatives, inhibit the dopamine transporter at low micromolar concentrations. frontiersin.org For instance, 4-fluoroamphetamine, a related compound, has been shown to inhibit dopamine reuptake. researchgate.net This suggests that this compound likely exhibits similar inhibitory activity at the DAT, contributing to its stimulant effects.

Norepinephrine (B1679862) Transporter (NET) Binding and Reuptake Inhibition by 4-Fluoroephedrineresearchgate.net

The norepinephrine transporter (NET) is responsible for the reuptake of norepinephrine from the synapse, and its inhibition leads to elevated noradrenergic neurotransmission. wikipedia.orgwikipedia.org Studies have demonstrated that this compound acts as a selective norepinephrine releasing agent. wikipedia.org Furthermore, research on para-halogenated amphetamines reveals that these compounds, including 4-fluoroamphetamine, are potent inhibitors of the norepinephrine transporter, often at submicromolar concentrations. frontiersin.org This strong interaction with NET is a defining feature of this compound's pharmacological profile.

Serotonin (B10506) Transporter (SERT) Binding and Reuptake Inhibition by 4-Fluoroephedrineresearchgate.net

Interactive Data Table: Monoamine Transporter Inhibition by Related Compounds

| Compound | DAT Inhibition (IC50/Ki) | NET Inhibition (IC50/Ki) | SERT Inhibition (IC50/Ki) |

|---|---|---|---|

| 4-Fluoroamphetamine | ~0.8 µM researchgate.net | ~0.4 µM researchgate.net | ~7 µM researchgate.net |

| Amphetamine | Low micromolar frontiersin.org | Submicromolar frontiersin.org | - |

| 4-Chloroamphetamine | Low micromolar frontiersin.org | Submicromolar frontiersin.org | Potent inhibitor frontiersin.org |

Receptor Binding Profiles of this compound

The direct receptor binding profile of this compound is not extensively detailed in publicly available scientific literature. However, insights can be drawn from studies on its parent compound, ephedrine (B3423809), and other structurally related substances. The primary mechanism of action for this compound is reported as being a selective norepinephrine releasing agent through interaction with monoamine transporters rather than direct receptor agonism. wikipedia.org

A study evaluating various ephedrine isomers at human α-AR subtypes expressed in cell lines yielded the following binding affinities (Ki), demonstrating moderate antagonist activity. nih.gov

Binding Affinities (Ki, μM) of Ephedrine Isomers at Human Adrenergic Receptor Subtypes

| Receptor Subtype | (1R,2S)-Ephedrine | (1S,2R)-Ephedrine | (1R,2R)-Pseudoephedrine | (1S,2S)-Pseudoephedrine |

|---|---|---|---|---|

| α1A | 7.9 ± 1.1 | 24.0 ± 3.0 | 4.8 ± 0.6 | 28.0 ± 5.0 |

| α1B | 12.0 ± 1.0 | 46.0 ± 2.0 | 8.8 ± 0.6 | 55.0 ± 3.0 |

| α1D | 11.0 ± 1.0 | 36.0 ± 2.0 | 7.2 ± 0.4 | 45.0 ± 1.0 |

| α2A | 12.0 ± 2.0 | 56.0 ± 1.0 | 5.6 ± 0.5 | 68.0 ± 5.0 |

| α2B | 11.0 ± 1.0 | 35.0 ± 2.0 | 5.8 ± 0.4 | 49.0 ± 2.0 |

| α2C | 10.0 ± 1.0 | 48.0 ± 4.0 | 6.5 ± 0.6 | 76.0 ± 4.0 |

Data sourced from Ma et al. (2007). nih.gov

Quantitative binding data detailing the affinity of this compound for various serotonergic (5-HT) receptor subtypes are not specified in the available literature. Broader studies on para-halogenated amphetamines, a class which includes this compound, indicate that these substances interact with monoamine systems, which would include serotonergic pathways. core.ac.uk However, without specific Ki or EC50 values, the precise affinity and activity at receptors such as 5-HT1A, 5-HT2A, or 5-HT2C remain uncharacterized.

A significant finding regarding this compound's interaction with other G-Protein Coupled Receptors (GPCRs) is its lack of affinity for the human trace amine-associated receptor 1 (hTAAR1). wikipedia.orgwikipedia.org This distinguishes it from many other amphetamine analogues, which are known to be agonists at this receptor. wikipedia.orgresearchgate.net TAAR1 is a GPCR that modulates the activity of monoaminergic systems and is a known target for many central nervous system stimulants. frontiersin.orgmdpi.com The absence of interaction between this compound and hTAAR1 suggests its pharmacological effects are mediated through different mechanisms, primarily its action on monoamine transporters. wikipedia.orgwikipedia.org

Serotonergic Receptor Subtype Affinities

Enzyme Inhibition and Activation by this compound

The interaction of this compound with metabolic enzymes is an important aspect of its pharmacology, though specific inhibitory data is sparse.

Specific studies detailing the inhibitory potency (IC50 values) of this compound on monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are not available in the reviewed literature. For comparison, structurally related compounds like phentermine have been shown to be very weak inhibitors of both MAO-A and MAO-B, with IC50 values in the high micromolar range. researchgate.net Monoamine oxidase inhibitors are a class of drugs that prevent the breakdown of monoamine neurotransmitters. criver.commdpi.com Without direct experimental data, the potential for this compound to act as a significant MAO inhibitor remains unconfirmed.

This compound has been identified as a primary urinary metabolite of the synthetic cathinone (B1664624) 4-Fluoromethcathinone (flephedrone, 4-FMC). cerilliant.com This indicates that this compound is a product of the enzymatic metabolism of other novel psychoactive substances. The metabolic pathways of structurally similar compounds often involve the cytochrome P450 (CYP) enzyme system. frontiersin.orgabdn.ac.uknih.gov For instance, the metabolism of 4-Fluoromethamphetamine (4-FMA) by the enzyme CYP2D6 is known to produce 4-Fluoroamphetamine (4-FA), a compound that differs from this compound only by the absence of a β-hydroxyl group. researchgate.net This suggests that CYP enzymes are likely involved in the biotransformation and clearance of this compound as well, acting upon it as a substrate.

Monoamine Oxidase (MAO) Inhibition Studies

Intracellular Signaling Pathways Modulated by this compound

The increase in synaptic norepinephrine caused by this compound is expected to activate adrenergic receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors, in turn, initiates cascades involving second messengers like cyclic AMP (cAMP) and components of the phosphoinositide pathway.

As a selective norepinephrine releasing agent, this compound indirectly influences the adenylyl cyclase and cyclic AMP (cAMP) signaling system. wikipedia.org Norepinephrine exerts its effects by binding to adrenergic receptors on the cell surface. Specifically, the activation of β-adrenergic receptors, which are coupled to a stimulatory G-protein (Gs), triggers the activation of adenylyl cyclase. cvpharmacology.com

Adenylyl cyclase is a membrane-bound enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cAMP. semanticscholar.org This increase in intracellular cAMP concentration leads to the activation of protein kinase A (PKA). semanticscholar.org PKA is a crucial enzyme that phosphorylates a multitude of intracellular proteins, including transcription factors, enzymes, and ion channels, thereby regulating a wide array of cellular functions. nih.gov Studies on norepinephrine release have shown that agents that increase intracellular cAMP levels can facilitate this release, suggesting a complex feedback loop. jneurosci.orgfrontiersin.org Therefore, by increasing the availability of norepinephrine in the synapse, this compound likely leads to a downstream activation of the adenylyl cyclase/cAMP/PKA pathway in postsynaptic neurons. cvpharmacology.com

Table 1: Key Components of the Adenylyl Cyclase/cAMP Signaling Pathway

| Component | Function |

| Norepinephrine | Binds to and activates β-adrenergic receptors. |

| β-Adrenergic Receptor | A G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase via a Gs-protein. cvpharmacology.com |

| Adenylyl Cyclase | An enzyme that converts ATP into cyclic AMP (cAMP). semanticscholar.org |

| Cyclic AMP (cAMP) | A second messenger that activates Protein Kinase A (PKA). semanticscholar.org |

| Protein Kinase A (PKA) | A kinase that phosphorylates various cellular proteins, leading to a cellular response. nih.gov |

The effect of this compound on phosphoinositide signaling is less direct and remains a subject for further research. This pathway is another major signaling cascade activated by GPCRs. The binding of certain neurotransmitters to their receptors, particularly those linked to Gq-proteins, activates the enzyme phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ can activate various calcium-dependent proteins and enzymes. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which then phosphorylates target proteins to modulate cellular activities.

While direct evidence linking this compound to this pathway is lacking, some studies have shown that certain monoamine reuptake inhibitors can influence components of the phosphoinositide pathway, such as stimulating the synthesis of CDP-diacylglycerol and phosphatidylinositol. d-nb.infonih.gov However, it is not yet clear if this is a universal effect of all monoamine reuptake inhibitors or if it is directly related to their primary mechanism of action. d-nb.info Given that norepinephrine can also act on α1-adrenergic receptors, which are coupled to the Gq-protein and thus activate the phosphoinositide pathway, it is plausible that this compound could indirectly modulate this system.

Table 2: Overview of the Phosphoinositide Signaling Pathway

| Component | Function |

| Phospholipase C (PLC) | An enzyme that cleaves PIP2 into IP3 and DAG. |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | A membrane phospholipid that is the substrate for PLC. |

| Inositol Trisphosphate (IP3) | A second messenger that triggers the release of Ca2+ from intracellular stores. |

| Diacylglycerol (DAG) | A second messenger that, along with Ca2+, activates Protein Kinase C (PKC). |

| Protein Kinase C (PKC) | A kinase that phosphorylates a variety of proteins, influencing numerous cellular processes. |

Metabolism and Preclinical Pharmacokinetics of 4 Fluoroephedrine

Metabolic Pathways and Metabolite Identification in Preclinical Models

The biotransformation of xenobiotics, such as 4-Fluoroephedrine, is a complex process generally divided into Phase I and Phase II reactions, primarily occurring in the liver. nih.gov These reactions aim to convert lipophilic compounds into more water-soluble metabolites, facilitating their excretion from the body. openaccessjournals.com

Phase I metabolism introduces or exposes functional groups on the parent molecule. openaccessjournals.com For this compound, the primary Phase I metabolic pathways are inferred from studies on related cathinones and amphetamines.

One of the main metabolic routes for synthetic cathinones is the carbonyl reduction of the β-keto group to the corresponding alcohol. oup.comoup.com In the case of flephedrone (B607461) (4-FMC), this reduction leads directly to the formation of this compound. oup.comwikipedia.org Therefore, this compound itself is a major metabolite of 4-FMC.

Subsequent Phase I transformations of this compound likely include:

N-dealkylation: The removal of the methyl group from the nitrogen atom is a common metabolic pathway for many amphetamine and cathinone (B1664624) derivatives. oup.comfrontiersin.org This process would convert this compound into 4-fluoronorephedrine . The detection of both this compound and 4-fluoronorephedrine in human urine samples following suspected flephedrone use supports this pathway. oup.comoup.com

Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another potential metabolic step. Studies on the related compound 4-fluoroamphetamine (4-FA) have identified ring hydroxylation as a minor metabolic pathway. researchgate.net

While direct studies on this compound are scarce, the metabolism of the closely related compound 2-fluoromethamphetamine (B12719950) (2-FMA) has been shown to involve N-hydroxylation and aliphatic hydroxylation, leading to the formation of 2-fluoroephedrine. researchgate.net This suggests that similar hydroxylation pathways could be relevant for this compound.

Table 1: Postulated Phase I Metabolic Pathways for this compound

| Metabolic Reaction | Precursor | Resulting Metabolite | Supporting Evidence |

| Carbonyl Reduction | Flephedrone (4-FMC) | This compound | Known metabolite of 4-FMC oup.comwikipedia.org |

| N-Dealkylation | This compound | 4-Fluoronorephedrine | Detected in urine alongside 4-FEP oup.comoup.com |

| Aromatic Hydroxylation | This compound | Hydroxy-4-fluoroephedrine | Inferred from 4-FA metabolism researchgate.net |

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase their water solubility. ljmu.ac.ukresearchgate.net Common conjugation reactions include glucuronidation and sulfation. ljmu.ac.ukresearchgate.net

For related compounds, such as mephedrone (B570743), conjugation with glucuronic acid has been observed for its hydroxylated metabolites. upf.edu Similarly, studies on 4-FA have shown that its ring-hydroxylated metabolite is extensively conjugated. oup.com Although specific data for this compound is not available, it is highly probable that its hydroxylated metabolites undergo glucuronidation and/or sulfation before excretion.

Phase I Metabolic Transformations of this compound (e.g., Hydroxylation, N-Dealkylation) [10, 15]

Cytochrome P450 Enzyme Involvement in this compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary enzymes involved in Phase I drug metabolism. openaccessjournals.comdynamed.com

Direct experimental evidence identifying the specific CYP isoforms responsible for the metabolism of this compound is not available in the current scientific literature. However, based on studies of structurally similar compounds, it is possible to infer the likely candidates.

CYP2D6: This isoform is heavily implicated in the metabolism of many amphetamine and cathinone derivatives. nih.govfrontiersin.org Studies on mephedrone have identified CYP2D6 as the main enzyme responsible for its Phase I metabolism. nih.govfrontiersin.org Furthermore, research on 4-substituted methamphetamines, including 4-fluoromethamphetamine (4-FMA), has shown that CYP2D6 is the dominant enzyme in their N-demethylation. scirp.org Given the structural similarities, CYP2D6 is the most probable primary enzyme involved in the metabolism of this compound.

CYP2B6: In studies of 3-fluoromethcathinone (B604977), CYP2B6 was found to be the most relevant enzyme for N-demethylation. researchgate.net This suggests a potential minor role for this isoform in the metabolism of this compound.

Other CYPs: While CYP2D6 appears to be the major contributor, other isoforms such as CYP1A2, CYP2C19, and CYP3A4 are often involved to a lesser extent in the metabolism of amphetamine-like substances. dynamed.com

In vitro studies using human liver microsomes (HLM) are a standard method to investigate the metabolic fate of new chemical entities. frontiersin.org Such studies have been conducted on the precursor to this compound, flephedrone (4-FMC), and other related cathinones.

Incubation of 3-fluoromethcathinone and 4-fluoromethcathinone isomers with HLM has been performed to analyze their potential metabolites. For 3-FMC, these studies identified N-demethylated and keto-reduced products. oup.com Similarly, in vitro studies with mephedrone using HLM and cDNA-expressed CYP enzymes confirmed the formation of nor-mephedrone (via N-demethylation) and hydroxytolyl-mephedrone. nih.gov

These in vitro findings for related compounds strongly support the proposed metabolic pathways for this compound, namely its formation from flephedrone via carbonyl reduction and its subsequent N-dealkylation. However, specific in vitro studies using this compound as the substrate to definitively identify its metabolites and reaction kinetics are currently lacking in the literature.

Identification of Specific CYP Isoforms Catalyzing this compound Biotransformation

Preclinical Pharmacokinetic Profiles of this compound

There is a notable absence of published preclinical pharmacokinetic data specifically for this compound. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and volume of distribution have not been reported for this compound in any preclinical models.

However, pharmacokinetic data from related fluoro-substituted amphetamines can provide some context. For instance, a study on 3-fluoroamphetamine in male Sprague Dawley rats following a 5 mg/kg intravenous dose reported a plasma half-life of 2.27 ± 0.67 hours . nih.gov

Table 2: Preclinical Pharmacokinetic Parameters of a Related Compound (3-Fluoroamphetamine) in Rats

| Compound | Dose (IV) | Animal Model | Half-life (t1/2) | Reference |

| 3-Fluoroamphetamine | 5 mg/kg | Sprague Dawley Rats | 2.27 ± 0.67 hours | nih.gov |

It is important to note that these values are for a structural isomer and may not be directly extrapolated to this compound. The position of the fluorine atom on the phenyl ring can significantly influence the compound's lipophilicity and metabolic stability, thereby affecting its pharmacokinetic profile. Comprehensive preclinical pharmacokinetic studies on this compound are required to accurately determine its absorption, distribution, metabolism, and excretion characteristics.

Absorption, Distribution, and Elimination Characteristics in Animal Models

Detailed in vivo studies characterizing the absorption, distribution, and elimination of this compound in preclinical species such as rats or mice are not available in the public domain. Typically, such studies would involve administering the compound and measuring its concentration over time in various biological matrices like plasma, urine, and feces. unil.chnih.govsygnaturediscovery.com This allows for the determination of key parameters that describe the drug's journey through the body. msdvetmanual.com

For related compounds like 4-fluoroamphetamine (4-FA), studies in humans have shown that it is absorbed after oral administration, with maximal serum concentrations appearing after about 2 hours. nih.gov The elimination of 4-FA is known to vary significantly. nih.govresearchgate.net In rats, after administration of radiolabeled compounds, the distribution and excretion pathways can be thoroughly mapped by measuring radioactivity in tissues, urine, and feces over time. nih.govnih.gov For instance, studies with other compounds in rats have detailed the percentage of the administered dose recovered in urine and feces, providing a clear picture of the primary routes of elimination. nih.govnih.gov However, specific data of this nature for this compound is not currently available.

Bioavailability and Plasma Half-Life Determinations in Preclinical Species

The bioavailability of a drug, which is the fraction of an administered dose that reaches systemic circulation, and its plasma half-life, the time it takes for the plasma concentration to reduce by half, are critical pharmacokinetic parameters. ajpp.in These are typically determined through studies in animal models. ajpp.in

There is no specific published data on the bioavailability or plasma half-life of this compound in any preclinical species. For comparison, a study on 4-fluoroamphetamine (4-FA) in humans reported an elimination half-life of approximately 8-9 hours, which was noted to have marked variation. nih.gov Another study on the enantiomers of 4-FA found that the (R)-enantiomer had a significantly longer mean elimination half-life (12.9 hours) compared to the (S)-enantiomer (6.0 hours). nih.gov

Without dedicated studies on this compound, it is not possible to provide specific values for its bioavailability or plasma half-life in animals.

Stereoselective Metabolism of this compound Enantiomers

While it is known that the metabolism of amphetamine-type stimulants is stereoselective, specific research detailing the stereoselective metabolism of this compound enantiomers is not available in the public domain. researchgate.net In vitro studies using liver microsomes from different species, including rats and humans, are a common method to investigate enantioselective metabolism. nih.gov Such studies can determine the metabolic rates and pathways for each enantiomer, often revealing significant inter-species differences. nih.gov For example, research on other chiral compounds has shown that the clearance of one enantiomer can be several folds higher than the other, and this stereoselectivity can even be opposite between different species like rats and humans. nih.gov

In the absence of specific data for this compound, one can only surmise that its metabolism is likely stereoselective, given its structural similarity to other chiral phenethylamines. However, the specific enzymes involved and the resulting metabolic profiles of the (1S,2R) and (1R,2S) enantiomers of this compound remain to be elucidated through dedicated research.

Advanced Analytical Methodologies for the Detection and Quantification of 4 Fluoroephedrine

Chromatographic Separation Techniques for 4-Fluoroephedrine

Chromatographic methods are essential for separating this compound from complex matrices and from its isomers. Both gas and liquid chromatography are widely employed, often in conjunction with mass spectrometric detection.

Gas chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like amphetamine analogues. For compounds that are less volatile or prone to thermal degradation, derivatization is often employed to improve their chromatographic behavior. nih.gov In the analysis of fluoroamphetamine isomers, derivatization with reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or trimethylsilyl (B98337) (TMS) has been shown to be effective. nih.govresearchgate.net For instance, TMS derivatization allows for the baseline separation of fluoroamphetamine regioisomers on DB-1ms and DB-5ms capillary columns. researchgate.net

GC is frequently coupled with a mass spectrometer (GC-MS), which serves as a powerful detector. While standard GC-MS can separate many compounds, the differentiation of positional isomers like 2-, 3-, and 4-fluoroamphetamine can be challenging as they may exhibit similar retention times and mass spectra. researchgate.net However, specific column choices and derivatization strategies can overcome these challenges. For example, trifluoroacetyl derivatives of 3- and 4-positional fluoroamphetamine isomers have shown slight separation on DB-1ms and DB-5ms columns. researchgate.net

The table below summarizes typical GC conditions used for the analysis of related fluoroamphetamine compounds.

| Parameter | Condition | Reference |

| Column | Rtx®-5, 30 m × 0.32 mm, 0.5 µm | nih.gov |

| Initial Temperature | 70°C (hold 1 min) | nih.gov |

| Temperature Ramp | 20°C/min to 320°C (hold 0.5 min) | nih.gov |

| Injection Port Temp. | 250°C | nih.gov |

| Ion Source Temp. | 260°C | nih.gov |

| Derivatization | Heptafluorobutyric anhydride (HFBA) | nih.gov |

This table illustrates common parameters for GC analysis of fluoroamphetamines, which are structurally similar to this compound.

Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a primary tool for the analysis of designer drugs like this compound in biological samples. nih.govresearchgate.net This technique offers high sensitivity and selectivity and can often analyze compounds without the need for derivatization. nih.gov

LC-MS/MS methods have been successfully developed and validated for the quantification of 4-fluoroamphetamine (4-FA), a closely related compound, in various matrices including serum, urine, and cerumen. nih.govresearchgate.netresearchgate.net These methods typically involve a reversed-phase column and a mobile phase gradient of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. For example, a study on 4-FA in cerumen used extraction with ethyl acetate (B1210297) followed by solid-phase extraction, with subsequent analysis by LC-MS/MS. nih.gov Another method for serum and oral fluid analysis of 4-FA also employed LC-MS/MS. researchgate.net The high-performance liquid chromatography (HPLC) with tandem mass spectrometric (MS/MS) detection has proven to be a powerful technique for the quantitative determination of drugs and their metabolites in biological fluids. researchgate.net

Like ephedrine (B3423809), this compound possesses chiral centers, meaning it can exist as different enantiomers. These enantiomers may exhibit different pharmacological and toxicological profiles. eijppr.com Therefore, the ability to separate and quantify individual enantiomers is of significant interest. Chiral chromatography is the primary method for achieving this separation. eijppr.com

This can be accomplished through direct or indirect methods. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability. chiralpedia.comnih.gov For instance, a Lux i-amylose-1 stationary phase has demonstrated effective enantio-recognition for ephedrine analogues in normal-phase LC. nih.gov

An enantioselective LC-MS/MS method was developed for 4-fluoroamphetamine using a chiral Phenomenex® Lux 3 μm AMP column, demonstrating satisfactory selectivity and sensitivity for the enantiomers. researchgate.netresearchgate.net Supercritical fluid chromatography (SFC) is another technique that shows great promise for chiral separations, often providing faster analysis times compared to LC. chromatographyonline.com

The choice of the chiral selector and the mobile phase composition are critical for achieving successful enantiomeric separation. nih.govsigmaaldrich.com

| Technique | Chiral Stationary Phase (CSP) | Application | Reference |

| LC-MS/MS | Phenomenex® Lux 3 μm AMP | Enantioselective analysis of 4-FA | researchgate.netresearchgate.net |

| Normal Phase LC-HRMS | Lux i-amylose-1 | Enantiomeric separation of ephedrines | nih.gov |

| HPLC | Astec Cellulose DMP, CHIROBIOTIC V2 | General chiral screening | sigmaaldrich.com |

This table provides examples of chiral stationary phases used for the separation of this compound-related compounds.

Liquid Chromatography (LC) Applications in this compound Analysis [10, 33, 36]

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound, providing high specificity based on the mass-to-charge ratio of the molecule and its fragments.

When coupled with Gas Chromatography, Electron Ionization (EI) is a common ionization technique. fda.gov.tw However, for amphetamine-like compounds, EI often leads to extensive fragmentation, and the resulting mass spectra for positional isomers can be nearly identical, making differentiation difficult. researchgate.netresearchgate.net For example, the EI mass spectra of 2-, 3-, and 4-fluoroamphetamine are very similar, which complicates their individual identification. researchgate.net

Chemical Ionization (CI) is a softer ionization technique that typically produces a more abundant protonated molecule ([M+H]+). This can be advantageous for determining the molecular weight. While CI mass spectra may provide some additional information, they are often insufficient for the unequivocal identification of isomers on their own. However, differences in the fragmentation of the protonated isomers can be exploited. For instance, under CI conditions, the protonated ortho-, meta-, and para-fluoroamphetamine isomers show different extents of ammonia (B1221849) and hydrogen fluoride (B91410) loss.

Electrospray Ionization (ESI) is the most common ionization source used in conjunction with liquid chromatography for the analysis of polar and non-volatile compounds like this compound. nih.govnih.gov ESI is a soft ionization technique that typically generates protonated molecules ([M+H]+) with minimal fragmentation in the source. scielo.br

Tandem mass spectrometry (MS/MS) provides a higher degree of selectivity and structural information. nih.gov In an MS/MS experiment, the protonated molecule of this compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. rsc.org This process, often performed in multiple reaction monitoring (MRM) mode, is highly specific and sensitive, making it ideal for quantitative analysis in complex matrices like blood and urine. researchgate.netshimadzu.co.kr The fragmentation patterns are characteristic of the molecule's structure. For example, ESI-MS/MS analysis of antidepressant drugs with similar structural motifs shows characteristic cleavages of functional groups. nih.gov LC-MS/MS methods utilizing ESI have been successfully applied to the analysis of 4-fluoroamphetamine in various biological samples, demonstrating the power of this technique for detecting and quantifying such substances. nih.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification of drug metabolites, offering high accuracy and sensitivity. chromatographyonline.comnih.gov This technique allows for the determination of the elemental composition of metabolites based on highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.com For this compound, HRMS is instrumental in elucidating its metabolic fate within the body.

The metabolism of fluorinated drugs like this compound can be complex. researchgate.net HRMS, often coupled with liquid chromatography (LC-MS), enables the separation and identification of various metabolic products from biological samples like urine and blood. researchgate.netfda.gov.tw The high resolving power of instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers allows for the differentiation of isobaric interferences, which is critical in complex biological matrices. chromatographyonline.com The general workflow for metabolite identification using HRMS involves data acquisition, followed by data mining to detect potential metabolites. ijpras.com This process often utilizes targeted and non-targeted acquisition methods to ensure comprehensive metabolite coverage. nih.gov

Spectroscopic Characterization Techniques for Elucidating this compound Structure

Spectroscopic techniques are fundamental in confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the structural elucidation of organic molecules, including this compound. wikipedia.org Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule. wikipedia.org For this compound, the proton NMR spectrum is expected to correspond to its specific structure. lgcstandards.com

Furthermore, due to the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a highly specific and sensitive tool for analysis. nih.govnih.gov Since fluorine is not naturally abundant in biological systems, ¹⁹F NMR can be used to track the metabolism of this compound with minimal background interference. nih.govnih.gov This technique can provide both qualitative and quantitative data on the parent drug and its fluorinated metabolites. nih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for identifying structural changes near the fluorine atom. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, such as the hydroxyl (-OH) group, the secondary amine (N-H) group, and the C-F bond of the fluorophenyl ring. lgcstandards.com The IR spectrum serves as a molecular fingerprint, and its correspondence with a reference standard confirms the identity of the compound. lgcstandards.comspectra-analysis.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which is related to its electronic transitions. libretexts.orglongdom.org The UV spectrum of this compound is characterized by its maximum absorbance (λmax) at specific wavelengths. For d,l-4-fluoroephedrine HCl in methanol, a λmax has been reported at approximately 205.9 nm. lgcstandards.com This information is useful for both identification and quantification purposes, following the Beer-Lambert Law. libretexts.org

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

|---|---|

| Proton NMR | Corresponds to the specific chemical structure of this compound. lgcstandards.com |

| ¹⁹F NMR | Provides a highly specific method for tracking fluorinated metabolites. nih.govnih.gov |

| Infrared (IR) | Shows characteristic bands for -OH, N-H, and C-F functional groups. lgcstandards.com |

| UV-Vis (in Methanol) | λmax reported at 205.9 nm for the hydrochloride salt. lgcstandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Sample Preparation Strategies for Biological and Chemical Matrices

Effective sample preparation is a critical prerequisite for accurate analytical determination, as it serves to isolate the analyte of interest from interfering components in the sample matrix.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological samples like urine and blood. nih.govnih.gov The choice of sorbent is crucial and depends on the physicochemical properties of the analyte. For a basic compound like this compound, polymeric reversed-phase or ion-exchange sorbents can be effective. nih.govphenomenex.com SPE offers several advantages over other methods, including higher extraction efficiency, reduced solvent consumption, and the potential for automation. nih.gov

Liquid-Liquid Extraction (LLE) is a traditional and versatile method for sample preparation based on the partitioning of a solute between two immiscible liquid phases. agroparistech.frphenomenex.com For the extraction of this compound from aqueous biological fluids, an appropriate organic solvent in which the analyte has high solubility would be selected. phenomenex.com The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral, more organic-soluble form. LLE is valued for its simplicity and low cost, though it can be more time-consuming and use larger volumes of organic solvents compared to SPE. phenomenex.com

Table 2: Comparison of SPE and LLE for this compound Analysis

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid phase. agroparistech.fr | Partitioning between two immiscible liquid phases. agroparistech.frphenomenex.com |

| Advantages | High efficiency, selectivity, reduced solvent use, automation potential. nih.gov | Simplicity, low cost, versatility. phenomenex.com |

| Disadvantages | Can be more expensive, method development can be complex. | Can be time-consuming, uses larger solvent volumes, potential for emulsions. phenomenex.com |

| Application | Ideal for complex biological matrices like urine and plasma. nih.govnih.gov | Suitable for a wide range of liquid samples. agroparistech.fr |

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com For this compound, which contains polar hydroxyl and amine groups, derivatization is often necessary to increase its volatility and thermal stability, and to improve its chromatographic behavior. jfda-online.comweber.hu

Common derivatizing agents for compounds like this compound include acylating agents and silylating agents. weber.hu Fluorinated anhydrides such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used to form fluoroacyl derivatives of amines and alcohols. nih.govresearchgate.net These derivatives are typically more volatile and can provide characteristic mass spectral fragmentation patterns, aiding in identification and quantification. nih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another popular method that replaces active hydrogens with trimethylsilyl (TMS) groups, leading to more volatile and thermally stable derivatives. weber.huojp.gov The choice of derivatization reagent depends on the specific analytical requirements and the nature of the analyte. nih.gov

Neurobiological and Behavioral Investigations of 4 Fluoroephedrine in Preclinical Models

In Vitro Neurochemical Studies of 4-Fluoroephedrine

In vitro studies are foundational for characterizing a compound's pharmacological profile at the molecular level. These assays, conducted in controlled laboratory settings outside of living organisms, allow for precise measurement of a drug's interaction with specific biological targets, such as neurotransmitter transporters. nih.gov

Synaptosomes, which are isolated, sealed nerve terminals, provide a valuable in vitro model for studying the effects of drugs on neurotransmitter uptake and release. These preparations contain the necessary molecular machinery for these processes, including monoamine transporters. nih.gov Assays typically involve preparing crude synaptosome fractions from specific brain regions, such as the striatum for dopamine (B1211576) (DA) studies or the cortex for serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) studies. To measure release, synaptosomes are preloaded with radiolabeled monoamines, and the amount of radioactivity released into the medium after exposure to the test compound is quantified. nih.gov

Research has identified this compound as a substance that induces transporter-mediated monoamine release. core.ac.uk Studies classifying its activity have shown it to be a triple monoamine releaser, indicating it promotes the efflux of dopamine, serotonin, and norepinephrine from the presynaptic terminal. core.ac.uk This mechanism is similar to that of other amphetamine-class compounds like MDMA and methamphetamine. core.ac.uk

A widely used in vitro model for studying a drug's interaction with monoamine transporters involves using cell lines, such as human embryonic kidney 293 (HEK 293) cells, that have been genetically modified to express a specific human transporter protein (e.g., DAT, NET, or SERT). frontiersin.orgnih.gov This approach allows for the isolated study of a compound's potency and efficacy at each transporter type without confounding variables from other neuronal systems. nih.gov These assays can determine if a compound acts as an inhibitor (blocker) of the transporter or as a substrate (releaser). nih.gov

This compound acts as a monoamine reuptake inhibitor and a releasing agent. wikipedia.org It has been characterized specifically as a selective norepinephrine releasing agent. wikipedia.org Unlike many other amphetamines, but similar to most cathinones, this compound does not have an affinity for the human trace amine-associated receptor 1 (hTAAR1). wikipedia.orgwikipedia.org Its action as a substrate for monoamine transporters is a key feature of its pharmacological profile. core.ac.uk

| Transporter | Reported Activity for this compound | Mechanism |

|---|---|---|

| Norepinephrine Transporter (NET) | Selective Releasing Agent, Potent Inhibitor | Substrate (Releaser) & Inhibitor wikipedia.orgcore.ac.uk |

| Dopamine Transporter (DAT) | Releasing Agent | Substrate (Releaser) core.ac.uk |

| Serotonin Transporter (SERT) | Releasing Agent | Substrate (Releaser) core.ac.uk |

Synaptosomal Uptake and Release Assays

Behavioral Phenotypes Induced by this compound in Preclinical Species

Investigating the behavioral effects of a substance in preclinical species, such as rats or mice, helps to predict its potential psychoactive properties in humans. mpg.de For psychostimulant drugs, a primary behavioral measure is locomotor activity. unl.edu These studies typically use an open-field arena or specialized activity chambers equipped with infrared beams to automatically track an animal's movement. unl.eduresearchgate.net An increase in locomotor activity, such as distance traveled or the number of beam breaks, is a hallmark behavioral phenotype of drugs that enhance dopamine and norepinephrine neurotransmission. unl.edunorthwestern.edu

Given that in vitro studies have established this compound as a potent norepinephrine releasing agent and a triple monoamine releaser, its administration in preclinical species is expected to produce a distinct psychostimulant behavioral phenotype. wikipedia.orgcore.ac.uk The predicted effects would include a significant increase in spontaneous locomotor activity, a characteristic response to compounds that elevate extracellular levels of catecholamines in brain regions that regulate motor output. unl.edunorthwestern.edu

Locomotor Activity and Stereotypy Assessments

While these assessments are crucial for profiling amphetamine-like substances, specific research detailing the effects of this compound on locomotor activity and stereotypy in rodent models is not extensively documented in the peer-reviewed scientific literature.

Table 1: Typical Parameters in Rodent Locomotor and Stereotypy Assessments

| Assessment Type | Parameter Measured | Description |

| Locomotor Activity | Distance Traveled | Total distance the animal moves within the testing arena over a set period. |

| Horizontal Activity | Number of beam breaks or square crossings on the horizontal plane. frontiersin.org | |

| Rearing | Number of times the animal stands on its hind legs, an exploratory behavior. | |

| Stereotypy | Stereotypy Score | A rating on a standardized scale based on the intensity and type of repetitive behaviors observed (e.g., from intermittent sniffing to continuous gnawing). researchgate.net |

| Head-Bobbing/Weaving | The frequency or duration of side-to-side head movements. researchgate.net | |

| Circling | Continuous, repetitive circular locomotion within the arena. |

Reinforcement and Conditioned Place Preference Paradigms

The reinforcing properties of a substance, which relate to its potential for repeated use, are often evaluated using the conditioned place preference (CPP) paradigm. frontiersin.orgnih.gov In this model, an animal learns to associate a distinct environment with the effects of the substance. nih.gov If the substance has rewarding properties, the animal will subsequently spend significantly more time in the environment paired with the drug compared to a neutral, vehicle-paired environment. taylorandfrancis.com This paradigm is a widely used indicator of a drug's rewarding effects and has been employed to study various classes of substances, with psychostimulants and opiates reliably producing a conditioned place preference. nih.govnih.gov

Specific studies utilizing the conditioned place preference paradigm to determine the reinforcing or aversive effects of this compound have not been identified in the reviewed scientific literature. Therefore, its potential to induce reinforcement as measured by this method remains uncharacterized.

Cognitive and Affective Behavior Assessments in Rodents

Preclinical studies often assess the impact of substances on cognitive domains—such as learning, memory, and attention—and affective states, which include anxiety-like and depressive-like behaviors. frontiersin.orgnih.gov Cognitive function in rodents can be evaluated using tasks like the continuous performance test for attention or maze-based challenges (e.g., Morris water maze) for spatial learning and memory. nih.govnih.govmdpi.com Affective behavior is frequently assessed through paradigms such as the elevated plus maze, open field test, or marble-burying test to measure anxiety-like responses. mdpi.com

Dedicated investigations into the specific effects of this compound on cognitive performance and affective behavior in rodent models are not prominent in the available scientific research.

Neurotoxicity Investigations of this compound in Animal Models (Mechanistic focus)

The neurotoxic potential of amphetamine-related compounds is a significant area of investigation, with research focusing on the underlying mechanisms of neuronal damage rather than overt adverse effects. nih.gov These inquiries typically examine impacts on neurotransmitter system integrity, changes in the physical structure of neurons, and the induction of cellular stress pathways.

Neurotransmitter System Integrity Assessments

The primary mechanism of action for this compound involves its interaction with monoamine transporters. wikipedia.org It functions as both a monoamine reuptake inhibitor and a releasing agent. wikipedia.org However, there is some divergence in the scientific literature regarding its specific activity. One characterization describes this compound as a selective norepinephrine releasing agent. wikipedia.org In contrast, another comprehensive in vitro study identified it as a triple monoamine releaser, suggesting it promotes the release of dopamine, serotonin, and norepinephrine, a profile more similar to that of substances like MDMA or methamphetamine. core.ac.uk This activity is central to its psychoactive effects and is also a key consideration in assessing its potential impact on the long-term integrity of these neurotransmitter systems.

Table 2: Characterized Monoamine Transporter Activity of this compound

| Transporter | Reported Action | Source |

| Norepinephrine Transporter (NET) | Releasing Agent | wikipedia.orgcore.ac.uk |

| Dopamine Transporter (DAT) | Releasing Agent | core.ac.uk |

| Serotonin Transporter (SERT) | Releasing Agent | core.ac.uk |

Neuronal Morphology and Apoptosis Studies

Investigations into neurotoxicity often include the microscopic examination of neuronal morphology and the detection of apoptosis, or programmed cell death. eidactics.com Techniques such as Nissl staining can reveal changes in the size and shape of neurons, while TUNEL staining can identify cells undergoing DNA fragmentation, a hallmark of apoptosis. nih.gov Studies on other psychostimulants have shown that they can induce apoptosis in cultured neurons, sometimes involving the activation of caspases, which are key enzymes in the apoptotic cascade. uc.ptnih.gov

Specific studies examining the effects of this compound on neuronal morphology or its potential to induce apoptosis in preclinical animal models have not been identified in the reviewed scientific literature.

Oxidative Stress and Inflammation Markers in Brain Tissue

A common mechanistic pathway for psychostimulant-induced neurotoxicity involves the generation of oxidative stress and neuroinflammation. cpn.or.kr Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. mdpi.com This can lead to damage to lipids, proteins, and DNA. Neuroinflammation involves the activation of the brain's resident immune cells, microglia and astrocytes, which can release pro-inflammatory cytokines that may be harmful to neurons. osti.gov Common biomarkers for these processes include malondialdehyde (MDA) as an indicator of lipid peroxidation, superoxide (B77818) dismutase (SOD) as a measure of antioxidant capacity, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). cpn.or.krimrpress.com

Research specifically measuring markers of oxidative stress or inflammation in the brain tissue of animal models following the administration of this compound is not available in the reviewed scientific papers.

Structure Activity Relationship Sar Studies of 4 Fluoroephedrine and Analogues

Impact of Fluorine Substitution on Pharmacological Activity

The introduction of a fluorine atom to the ephedrine (B3423809) backbone is a key modification that significantly alters its pharmacological profile. This substitution is a common strategy in medicinal chemistry to modulate a molecule's properties. mdpi.com

Positional Isomerism of Fluorine and Receptor Binding Affinities

The position of the fluorine atom on the phenyl ring of a phenethylamine (B48288) derivative is a critical determinant of its potency and selectivity for monoamine transporters. While direct comparative studies on the positional isomers of fluoroephedrine are limited, extensive research on related fluorinated amphetamines and phenmetrazines provides a strong framework for understanding these effects. researchgate.netresearchgate.net

Studies on the 2-, 3-, and 4-fluorophenmetrazine (B12746894) (FPM) isomers show that all three are potent inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with significantly weaker activity at the serotonin (B10506) transporter (SERT). researchgate.net Similarly, research on fluoroamphetamine (FA) and fluoromethamphetamine (FMA) isomers demonstrates that the position of the fluorine atom (ortho-, meta-, or para-) can be differentiated analytically and influences their pharmacological activity. researchgate.netacs.org For instance, in related aminoindan structures, ring substitution tends to increase potency at SERT while decreasing it at DAT and NET. researchgate.net This suggests that the para position of the fluorine atom in 4-fluoroephedrine is crucial for its specific selectivity profile, likely favoring catecholamine transporters over the serotonin transporter.

Electronic and Steric Effects of Fluorine on this compound Analogues

The unique properties of the fluorine atom—its small size and high electronegativity—are central to its influence on the activity of this compound. mdpi.com Fluorine's van der Waals radius is only slightly larger than that of a hydrogen atom, allowing it to replace hydrogen without causing significant steric hindrance at the receptor binding site. mdpi.com

The primary influence of fluorine is electronic. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect on the phenyl ring. This alters the electronic distribution of the molecule, which can modulate its binding affinity and functional activity at transporter proteins. mdpi.com In the case of para-halogenated amphetamines, this substitution is known to reduce the selectivity for DAT over SERT compared to the non-halogenated parent compound. frontiersin.org Furthermore, the carbon-fluorine (C-F) bond is exceptionally strong, which can protect the molecule from metabolic attack at the site of fluorination, a common pathway for deactivation in many phenethylamines. wikipedia.org

Comparative Pharmacology with Non-Fluorinated Ephedrine and Related Compounds

Comparing this compound to its parent compound, ephedrine, and other related molecules provides insight into the specific effects of the β-hydroxyl group combined with para-fluorine substitution.

Binding and Functional Potency Comparisons

Research indicates that the introduction of a fluorine atom at the 4-position of the ephedrine molecule results in a slight decrease in pharmacological activity compared to (-)-ephedrine. dcu.ie Both ephedrine and this compound are distinguished from many of their amphetamine counterparts by their lack of significant agonist activity at the human trace amine-associated receptor 1 (hTAAR1). wikipedia.orgwikipedia.org This suggests that the β-hydroxyl group is a key structural feature that diminishes interaction with this particular receptor.

While direct binding data for this compound is not widely published, data for its close analogue, 4-fluoroamphetamine (4-FA), is available and provides a useful comparison with amphetamine. The 4-fluoro substitution in 4-FA significantly increases its activity at the serotonin transporter relative to amphetamine, making it a more balanced releasing agent, though still more potent at the catecholamine transporters. wikipedia.org This shift towards increased serotonergic activity is a common feature of para-halogenation in amphetamines. frontiersin.org

| Compound | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) |

|---|---|---|---|---|---|---|

| 4-Fluoroamphetamine | 42 | 770 | 6800 | 37 | 200 | 730 |

| Amphetamine | 70 | 640 | 38000 | Data not consistently reported in same format |

IC50 values represent the concentration required to inhibit 50% of transporter uptake, while EC50 values represent the concentration for 50% maximal releasing effect. Data sourced from pharmacological studies. wikipedia.orgnih.gov

Differences in Metabolic Stability and Pathway Preference

The addition of a fluorine atom is a well-established method for enhancing a drug's metabolic stability by blocking sites susceptible to metabolism. mdpi.com The C-F bond is highly resistant to cleavage by cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs. wikipedia.org Ephedrine itself is largely resistant to metabolism, with a substantial portion being excreted unchanged. wikipedia.org Its primary metabolic pathway is N-demethylation to norephedrine (B3415761) (phenylpropanolamine). wikipedia.org

Stereochemical Influences on Structure-Activity Relationships of this compound

Like its parent compound, this compound has two stereocenters, giving rise to four possible stereoisomers. dcu.ie The relative orientation of the hydroxyl and methylamino groups defines them as either erythro (ephedrine-like) or threo (pseudoephedrine-like) diastereomers. Each of these diastereomers also exists as a pair of enantiomers.

Pharmacological activity in the ephedrine series is highly dependent on stereochemistry. For ephedrine, the (1R,2S)-(-) and (1S,2R)-(+) enantiomers (erythro) and the (1S,1S)-(+) and (1R,2R)-(-) enantiomers (threo, pseudoephedrine) exist. Of these, (-)-ephedrine and (+)-pseudoephedrine are the most pharmacologically active. dcu.ie The IUPAC name for this compound, (1S,2R)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-ol, specifies the (+)-erythro enantiomer. wikipedia.org A study that synthesized and tested (-)-4-fluoroephedrine (the (1R,2S) enantiomer) noted that its antispasmodic activity was slightly lower than that of commercial (-)-ephedrine. dcu.ie This highlights that the specific stereoisomer is a crucial factor for biological activity, a principle that is conserved from ephedrine to its fluorinated analogue.

Differential Activities of this compound Enantiomers

Like its parent compound, ephedrine, this compound possesses two chiral centers, which means it can exist as four different stereoisomers. These are organized into two pairs of enantiomers: the erythro isomers ((1R,2S) and (1S,2R)) and the threo isomers ((1R,2R) and (1S,2S)), also known as 4-fluoropseudoephedrine. The spatial arrangement of the hydroxyl and methylamino groups relative to the phenyl ring is crucial, as biological systems are inherently chiral and often interact differently with each enantiomer. dcu.ieardena.com

The pharmacological activity of chiral drugs can vary significantly between enantiomers. researchgate.netencyclopedia.pub One enantiomer (the eutomer) may be responsible for the desired therapeutic effects, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. soft-tox.org In the case of ephedrine, the (1R,2S)-(-)-ephedrine and (1S,2S)-(+)-pseudoephedrine isomers are known to be the most pharmacologically active. dcu.ie

Research on specific substituted ephedrine analogues has demonstrated this principle. For instance, a study on the antispasmodic effects of various analogues found that while most, including a synthesized (-)-4-fluoroephedrine, had slightly lower activity than (-)-ephedrine, (-)-4-chloroephedrine exhibited a stronger effect. dcu.ie This highlights that substitutions on the phenyl ring directly influence the compound's activity.

While detailed quantitative data for each specific enantiomer of this compound is scarce in publicly available literature, the established principles of stereochemistry in pharmacology strongly suggest that they possess distinct activity profiles. The differential activity is a result of how each enantiomer's three-dimensional shape fits into the binding sites of its biological targets.

Table 1: Comparison of Activity in Ephedrine Analogues

| Compound | Configuration | Relative Activity (Antispasmodic) | Source |

| (-)-Ephedrine | (1R,2S) | Baseline | dcu.ie |

| (-)-4-Fluoroephedrine | (1R,2S) | Slightly lower than (-)-Ephedrine | dcu.ie |

| (-)-4-Chloroephedrine | (1R,2S) | Stronger than (-)-Ephedrine | dcu.ie |

This interactive table allows for sorting and filtering of the data presented.

Stereoselective Interactions with Biological Targets

The primary biological targets for this compound are the monoamine transporters, specifically the norepinephrine transporter (NET), and to a lesser extent, the dopamine (DAT) and serotonin (SERT) transporters. wikipedia.orgwikipedia.org The compound acts as a monoamine releasing agent and reuptake inhibitor. wikipedia.orgwikipedia.org Notably, unlike many related amphetamines, this compound and its parent compound ephedrine show a lack of affinity for the human trace amine-associated receptor 1 (hTAAR1). wikipedia.orgwikipedia.org

The interaction with monoamine transporters is highly stereoselective. The specific three-dimensional structure of each enantiomer determines its binding affinity and efficacy at these transporter proteins. Research on the stereoisomers of amphetamine and methamphetamine has shown significant differences in their potencies at DAT, NET, and SERT. nih.gov For example, d-amphetamine is generally more potent than l-amphetamine as a dopamine and norepinephrine releaser.

Furthermore, the introduction of a halogen at the para-position of the phenyl ring, as seen in this compound, is known to influence transporter selectivity. Studies on para-halogenated amphetamines and cathinones have shown that this substitution can increase potency at the serotonin transporter (SERT) compared to the non-halogenated parent compounds. nih.gov This suggests that the fluorine atom in this compound plays a key role in its interaction with monoamine transporters, likely leading to a different DAT:SERT selectivity ratio compared to ephedrine.

Table 2: General Biological Targets of this compound

| Target | Interaction Type | Activity Noted | Source |

| Norepinephrine Transporter (NET) | Reuptake Inhibitor / Releasing Agent | Selective Norepinephrine Releasing Agent | wikipedia.orgmdpi.com |

| Dopamine Transporter (DAT) | Reuptake Inhibitor / Releasing Agent | Active | nih.govnih.gov |

| Serotonin Transporter (SERT) | Reuptake Inhibitor / Releasing Agent | Activity influenced by para-fluoro substitution | nih.gov |

| Trace Amine-Associated Receptor 1 (hTAAR1) | Agonist | Lacks affinity | wikipedia.orgwikipedia.org |

This interactive table provides a summary of the known biological interactions of this compound.

Chemical Stability, Degradation Pathways, and Forensic Analytical Challenges of 4 Fluoroephedrine

Stability Studies of 4-Fluoroephedrine Under Varied Environmental Conditionsojp.govlipomed-usa.comlgcstandards.comumd.edunih.gov

Stability studies are essential to determine how a compound changes under the influence of environmental factors such as heat, light, and pH. sci-hub.selgcstandards.com For this compound, a metabolite of the synthetic cathinone (B1664624) flephedrone (B607461) (4-FMC), its stability profile informs storage protocols for reference materials and interpretation of analytical findings where the compound may have been exposed to harsh conditions. oup.comwikipedia.orgnih.gov

Thermal Degradation: this compound, like other phenethylamines and particularly synthetic cathinones, can be susceptible to thermal degradation. This is a significant concern in forensic analysis, especially when using analytical techniques that employ high temperatures, such as Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.org The β-keto functional group in synthetic cathinones is known to be thermally labile, and while this compound has a β-hydroxy group, its structural similarity suggests a potential for thermal instability. ojp.govfrontiersin.org Studies on related synthetic cathinones have shown that thermal degradation can occur in the GC inlet, leading to the formation of artifacts. frontiersin.org This degradation often involves an oxidative process characterized by the loss of two hydrogen atoms, resulting in a product with a mass-to-charge ratio 2 Da lower than the parent drug. frontiersin.org Minimizing injection port temperatures, reducing the residence time in the inlet, and ensuring the chromatographic system is free of active sites can help mitigate this degradation. ojp.govfrontiersin.org

Photolytic Degradation: Photolytic degradation involves the breakdown of a chemical due to exposure to light. Forced degradation studies on various pharmaceuticals often include exposing the compound in both solid and solution form to controlled UV and visible light to assess its photosensitivity. researchgate.netbasicmedicalkey.com For compounds with aromatic rings, like the fluorophenyl group in this compound, light can provide the energy to initiate degradation reactions. While specific photostability data for this compound is not extensively detailed in the literature, related compounds in the fluoroquinolone class are known to be susceptible to photodegradation. basicmedicalkey.com It is plausible that prolonged exposure to light, particularly UV radiation, could lead to the degradation of this compound.